molecular formula C21H29N3O4S2 B2993998 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide CAS No. 1207006-72-1

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide

Cat. No.: B2993998
CAS No.: 1207006-72-1
M. Wt: 451.6
InChI Key: MGLKLUAUPSLEMQ-UHFFFAOYSA-N
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Description

The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide” is a chemical compound with the CAS Number: 1185294-14-7 . It has a molecular weight of 337.25 . The IUPAC name of this compound is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride .


Molecular Structure Analysis

The geometric parameters and spectroscopic data obtained from DFT calculations are often in high agreement with the experimental results . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This synthesized structure has low reactivity and a tendency to be stable .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 337.25 . Its InChI Code is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12 (3-5-13)16-10-8-15 (9-11-16)7-6-14 (17)18;;/h2-5H,6-11H2,1H3, (H,17,18);2*1H . The compound is also characterized by its low reactivity and stability .

Scientific Research Applications

Serotonin Receptor Antagonism

This compound has been studied for its potential as a 5-HT7 receptor antagonist. Research on derivatives of piperazine, including those with structures similar to 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide, has demonstrated activity against 5-HT7 receptors. Compounds in this category showed IC50 values ranging from 12-580nM, indicating their potential in modulating serotonin receptor activity, which could have implications for neurological and psychiatric disorders (Juhee Yoon et al., 2008).

Antibacterial Activity

Another notable application involves its antibacterial properties. A compound closely related to this compound has been identified to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens avenues for targeting bacterial persistence, a significant challenge in treating infections (Jun-Seob Kim et al., 2011).

Crystal Structure Analysis

In the realm of chemistry, the compound's derivatives have been analyzed for their crystal structures to understand their physicochemical properties better. For instance, studies on similar compounds have involved single-crystal X-ray diffraction and Hirshfeld surface analysis to determine the molecular and crystal structure, providing insights into their reactive sites and intermolecular interactions (K. Kumara et al., 2017).

Catalytic Applications

Derivatives of this compound have been explored for their catalytic properties, particularly in reactions like the hydrosilylation of N-aryl imines. This research demonstrates the potential of piperazine-based compounds in organic synthesis, offering high yields and enantioselectivities for a range of substrates (Zhouyu Wang et al., 2006).

Future Directions

The future directions for this compound could involve further investigation into its biological activity, including antimicrobial activity . Additionally, its low reactivity and stability suggest potential applications in areas where these properties are desirable .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-pentylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S2/c1-3-4-5-11-22-21(25)20-19(10-16-29-20)30(26,27)24-14-12-23(13-15-24)17-6-8-18(28-2)9-7-17/h6-10,16H,3-5,11-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLKLUAUPSLEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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